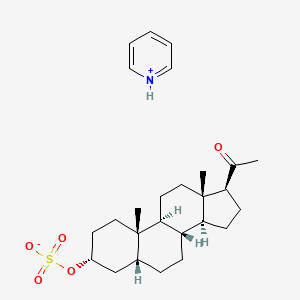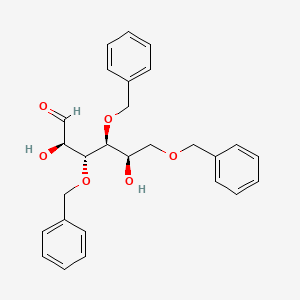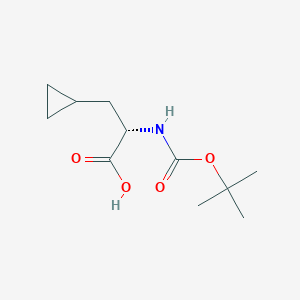
孕烷醇硫酸盐吡啶盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Pregnanolone Sulfate Pyridinium Salt has a wide range of scientific research applications:
作用机制
Target of Action
Pregnanolone Sulfate Pyridinium Salt is an endogenous neurosteroid . Its primary targets are N-Methyl-D-Aspartate receptors (NMDARs) and Transient Receptor Potential (TRP) channels . These targets play crucial roles in neuronal signaling, synaptic plasticity, and neuroprotection .
Mode of Action
Pregnanolone Sulfate Pyridinium Salt acts as a positive allosteric modulator of NMDARs . It accesses the receptor via the membrane and its binding site is different from that of cholesterol . The compound interacts with specific residues on the GluN1 and GluN2B subunits of the NMDAR . This interaction stabilizes the open-state position of the GluN1 M3 helices, thereby potentiating NMDAR function .
Biochemical Pathways
Pregnanolone Sulfate Pyridinium Salt modulates a variety of ion channels, transporters, and enzymes . It is also the source and starting point for subsequent steroid synthesis pathways . The modulation of these biochemical pathways can have downstream effects on neuronal signaling and synaptic plasticity .
Result of Action
The potentiation of NMDAR function by Pregnanolone Sulfate Pyridinium Salt can have several molecular and cellular effects. For instance, it can enhance synaptic transmission and plasticity . Moreover, the compound has been implicated in neuroprotection .
Action Environment
The action of Pregnanolone Sulfate Pyridinium Salt can be influenced by various environmental factors. For example, the modulation of GABA A receptor by neuroactive steroids depends on the cholesterol content of the plasma membrane . .
生化分析
Biochemical Properties
Pregnanolone Sulfate Pyridinium Salt plays a significant role in biochemical reactions, particularly in neuronal signaling. It interacts with NMDA receptors, a type of protein that plays a key role in regulating synaptic plasticity and memory function .
Cellular Effects
Pregnanolone Sulfate Pyridinium Salt has profound effects on various types of cells, particularly neurons. It influences cell function by modulating the activity of NMDA receptors, which are involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pregnanolone Sulfate Pyridinium Salt involves its binding to NMDA receptors, leading to their inhibition. This interaction can result in changes in gene expression and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pregnanolone Sulfate Pyridinium Salt typically involves the sulfation of pregnanolone followed by the formation of the pyridinium salt. The process begins with the hydroxylation of pregnanolone to introduce a sulfate group. This is achieved using sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions . The resulting pregnanolone sulfate is then reacted with pyridine to form the pyridinium salt.
Industrial Production Methods
Industrial production of Pregnanolone Sulfate Pyridinium Salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using chromatographic techniques and crystallization .
化学反应分析
Types of Reactions
Pregnanolone Sulfate Pyridinium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pregnanolone sulfate derivatives.
Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.
Substitution: The pyridinium group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of pregnanolone sulfate, which can have different biological activities and properties .
相似化合物的比较
Similar Compounds
Pregnenolone Sulfate: A precursor to Pregnanolone Sulfate Pyridinium Salt, known for its role in steroid metabolism and ion channel modulation.
Allopregnanolone: Another neurosteroid with similar effects on ion channels but different structural properties.
Dehydroepiandrosterone Sulfate (DHEAS): A sulfated steroid with distinct biological activities and applications.
Uniqueness
Pregnanolone Sulfate Pyridinium Salt is unique due to its specific interaction with ion channels and its potential therapeutic applications in neurology. Its ability to modulate TRPM3 channels sets it apart from other similar compounds .
属性
IUPAC Name |
[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate;pyridin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15-,16+,17-,18+,19+,20+,21-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRONXFCVCNETJP-GEVXNLERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.C1=CC=[NH+]C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.C1=CC=[NH+]C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide](/img/structure/B1145928.png)
![6-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145929.png)
![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)
